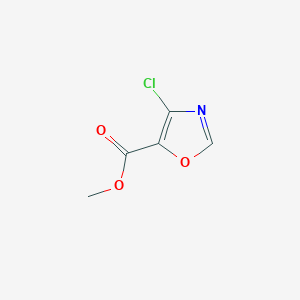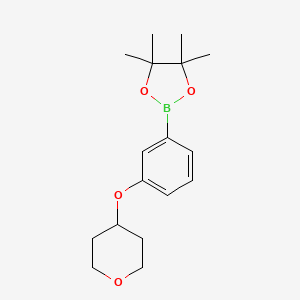
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with a tetrahydro-2H-pyran-4-yl-oxy group.
Métodos De Preparación
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. One common method includes the use of cyclopropylboronic acid as a starting material . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF), under reflux conditions.
Análisis De Reacciones Químicas
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenol derivatives.
Reduction: It can be reduced to form boronic acids.
Substitution: The boronic ester group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. Major products formed from these reactions include phenol derivatives, boronic acids, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: This compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the halide by the palladium catalyst, followed by the transmetalation and reductive elimination steps.
Comparación Con Compuestos Similares
Similar compounds to 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane include other boronic esters and boronic acids. Some examples are:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A similar compound without the tetrahydro-2H-pyran-4-yl-oxy group.
Cyclopropylboronic acid: Another boronic acid used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which can impart different reactivity and selectivity in chemical reactions compared to other boronic esters and acids.
Propiedades
Fórmula molecular |
C17H25BO4 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-6-5-7-15(12-13)20-14-8-10-19-11-9-14/h5-7,12,14H,8-11H2,1-4H3 |
Clave InChI |
RCIZUJYXUAHKNO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


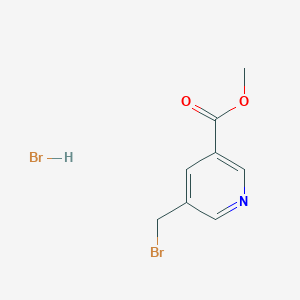


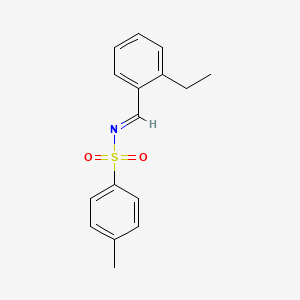


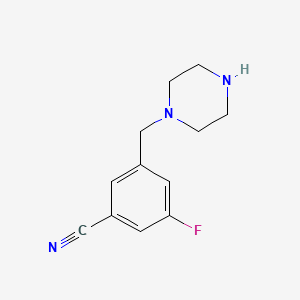
![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)

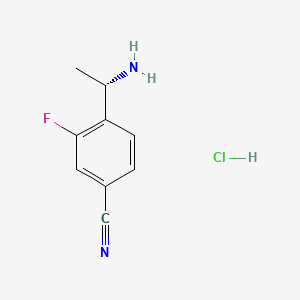
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)


